2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
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Overview
Description
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDCI.HCl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the thiazole ring and the acetic acid moiety.
3,4-Dimethoxycinnamic acid: Similar in structure but with a different functional group arrangement.
3,4-Dimethoxyphenylpropionic acid: Another related compound with a different side chain.
Uniqueness
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to its combination of a thiazole ring and a dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
CAS No. |
116759-14-9 |
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Molecular Formula |
C21H19NO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H19NO4S/c1-25-16-10-8-14(12-17(16)26-2)9-11-19-22-21(15-6-4-3-5-7-15)18(27-19)13-20(23)24/h3-12H,13H2,1-2H3,(H,23,24)/b11-9+ |
InChI Key |
ORUILTIMKGCFCE-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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